Yhhu-3792

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

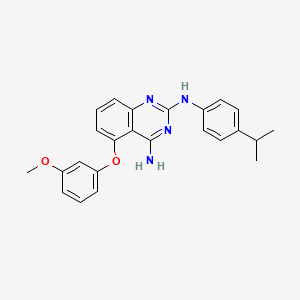

Molekularformel |

C24H24N4O2 |

|---|---|

Molekulargewicht |

400.5 g/mol |

IUPAC-Name |

5-(3-methoxyphenoxy)-2-N-(4-propan-2-ylphenyl)quinazoline-2,4-diamine |

InChI |

InChI=1S/C24H24N4O2/c1-15(2)16-10-12-17(13-11-16)26-24-27-20-8-5-9-21(22(20)23(25)28-24)30-19-7-4-6-18(14-19)29-3/h4-15H,1-3H3,(H3,25,26,27,28) |

InChI-Schlüssel |

PDGVGAAXMRKVPG-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)C1=CC=C(C=C1)NC2=NC3=C(C(=CC=C3)OC4=CC=CC(=C4)OC)C(=N2)N |

Herkunft des Produkts |

United States |

Foundational & Exploratory

In-Depth Technical Guide: Yhhu-3792 and its Mechanism of Action on the Notch Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Yhhu-3792 is a novel small molecule activator of the Notch signaling pathway. This technical guide provides a comprehensive overview of its mechanism of action, focusing on its effects on neural stem cells (NSCs). The document details the experimental protocols used to elucidate its function and presents quantitative data on its efficacy. Diagrams illustrating the involved signaling pathways and experimental workflows are included to provide a clear and concise understanding of this compound's biological activity.

Introduction

The Notch signaling pathway is a highly conserved cell-cell communication system that plays a critical role in regulating cell fate decisions, proliferation, and differentiation in various tissues, including the nervous system.[1] Dysregulation of the Notch pathway is implicated in developmental disorders and cancer. This compound has been identified as a potent activator of this pathway, demonstrating significant potential for applications in regenerative medicine, particularly in the context of neurogenesis. This guide summarizes the current understanding of this compound's mechanism of action.

Core Mechanism of Action

This compound functions as an activator of the canonical Notch signaling pathway.[2][3] Its primary effect is to enhance the self-renewal capacity of neural stem cells (NSCs) both in vitro and in vivo.[2][4] This is achieved by promoting the expression of downstream target genes of the Notch pathway, namely Hes3 and Hes5.[2][5] These Hes genes encode transcriptional repressors that inhibit the expression of proneural genes, thereby maintaining the undifferentiated, proliferative state of NSCs.[1] The activity of this compound can be inhibited by the γ-secretase inhibitor DAPT, further confirming its action on the canonical Notch pathway.[4]

Signaling Pathway Diagram

The following diagram illustrates the canonical Notch signaling pathway and the proposed point of action for this compound.

Caption: Canonical Notch signaling pathway and the activating role of this compound.

Quantitative Data

The effects of this compound on NSC proliferation and Notch pathway activation have been quantified in several key experiments. The data is summarized in the tables below.

Table 1: In Vitro Efficacy of this compound on Neural Stem Cells

| Parameter | Control | This compound (0.63 µM) | This compound (1.25 µM) | This compound (2.5 µM) |

| BrdU+ NSCs (%) | Data not available | Data not available | Data not available | Increased |

| Neurosphere Diameter (µm) | Data not available | Data not available | Data not available | Significantly larger |

| Hes3 mRNA Expression (fold change) | 1.0 | Increased | Increased | Significantly Increased |

| Hes5 mRNA Expression (fold change) | 1.0 | Increased | Increased | Significantly Increased |

| NICD Protein Expression (fold change) | 1.0 | Increased | Increased | Significantly Increased |

| Hes5 Protein Expression (fold change) | 1.0 | Increased | Increased | Significantly Increased |

Note: Specific numerical values for fold changes and percentages with statistical significance were not available in the public abstracts. "Increased" indicates a reported qualitative increase, while "Significantly Increased" indicates a statistically significant increase as reported in the source literature.[4][5]

Table 2: In Vivo Efficacy of this compound in Mice

| Parameter | Vehicle Control | This compound (10 mg/kg) | This compound (20 mg/kg) |

| NSC Pool in Hippocampal DG | Baseline | Expanded | Expanded |

| Endogenous Neurogenesis | Baseline | Promoted | Promoted |

Note: DG refers to the dentate gyrus of the hippocampus. Specific quantitative measures of NSC pool expansion and neurogenesis were not available in the public abstracts.[4][5]

Experimental Protocols

Detailed methodologies for the key experiments that demonstrated the mechanism of action of this compound are provided below. These protocols are based on standard techniques and information inferred from the primary literature.

Neurosphere Culture and Proliferation Assay

This protocol is used to assess the self-renewal and proliferation of NSCs in vitro.

Workflow Diagram:

Caption: Workflow for the neurosphere culture and proliferation assay.

Methodology:

-

NSC Isolation: Isolate neural stem cells from the hippocampi of embryonic day 14 (E14) mice.[2][6][7][8]

-

Cell Culture: Culture the isolated cells in a serum-free NSC medium supplemented with 20 ng/ml epidermal growth factor (EGF) and 20 ng/ml basic fibroblast growth factor (bFGF).[2][8]

-

Treatment: Plate the cells at a density of 2 x 10^5 cells/ml and treat with this compound at final concentrations of 0.63, 1.25, and 2.5 µM, or with a vehicle control (DMSO).[5][8]

-

Incubation: Incubate the cultures for 8 days at 37°C in a humidified incubator with 5% CO2.[5]

-

BrdU Labeling: For proliferation analysis, add 10 µM 5-bromo-2'-deoxyuridine (B1667946) (BrdU) to the culture medium for the final 24 hours of incubation.

-

Analysis:

-

Neurosphere Size: Measure the diameter of the neurospheres using an inverted microscope with imaging software.

-

BrdU Incorporation: Fix the neurospheres, dissociate them into single cells, and perform immunocytochemistry using an anti-BrdU antibody to quantify the percentage of proliferating cells.

-

Western Blot Analysis

This protocol is used to determine the protein levels of key components of the Notch signaling pathway.

Methodology:

-

Sample Preparation: Culture neurospheres as described above and treat with this compound (0.63-2.5 µM) or vehicle for 2 days.[5]

-

Protein Extraction: Lyse the neurospheres in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

Electrophoresis: Separate equal amounts of protein (20-30 µg) on a 10% SDS-PAGE gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against Notch1 intracellular domain (NICD), Hes5, and a loading control (e.g., β-actin or GAPDH).

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Quantify the band intensities using densitometry software and normalize to the loading control.

Real-Time Quantitative PCR (RT-qPCR)

This protocol is used to measure the mRNA expression levels of Notch target genes.

Methodology:

-

Sample Preparation: Culture neurospheres and treat with this compound (0.63-2.5 µM) or vehicle for 2 days.[5]

-

RNA Extraction: Extract total RNA from the neurospheres using a suitable RNA isolation kit.

-

cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.

-

qPCR: Perform real-time quantitative PCR using a qPCR instrument and a SYBR Green-based master mix. Use primers specific for Hes3, Hes5, and a reference gene (e.g., Gapdh or Actb).

-

Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the reference gene.

Conclusion

This compound is a valuable research tool for studying the Notch signaling pathway and its role in neural stem cell biology. Its ability to activate Notch signaling and promote NSC self-renewal highlights its potential for therapeutic applications in conditions requiring enhanced neurogenesis. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals interested in further investigating the properties and applications of this compound.

References

- 1. Essential Roles of Notch Signaling in Maintenance of Neural Stem Cells in Developing and Adult Brains - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Establishing Embryonic Mouse Neural Stem Cell Culture Using the Neurosphere Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Yhhu 3792 | Other Notch Signaling | Tocris Bioscience [tocris.com]

- 4. A Novel 2-Phenylamino-Quinazoline-Based Compound Expands the Neural Stem Cell Pool and Promotes the Hippocampal Neurogenesis and the Cognitive Ability of Adult Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Isolation of Neural Stem Cells from the embryonic mouse hippocampus for in vitro growth or engraftment into a host tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Neurosphere Protocol - A rapid and detailed method for the isolation of spheres in-vitro [protocols.io]

- 8. researchgate.net [researchgate.net]

Yhhu-3792: A Technical Overview of a Novel Notch Signaling Activator

Yhhu-3792 is a novel small molecule compound identified as a potent activator of the Notch signaling pathway.[1][2] Extensive research has demonstrated its role in promoting the self-renewal of neural stem cells (NSCs) and enhancing adult neurogenesis, positioning it as a promising candidate for therapeutic interventions in neurodegenerative diseases and brain injury.[3] This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, biological effects, and detailed experimental protocols for its study.

Chemical Structure and Properties

This compound is chemically identified as N2-(4-isopropylphenyl)-5-(3-methoxyphenoxy)quinazoline-2,4-diamine.[4] It belongs to the 2-phenylamino-quinazoline class of compounds.

Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Formula | C24H24N4O2 (Free base) C24H24N4O2.HCl (Hydrochloride salt) | [2] |

| Molecular Weight | 400.47 g/mol (Free base) 436.93 g/mol (Hydrochloride salt) | [2] |

| CAS Number | 2097826-24-7 (Free base) 2624336-93-0 (Hydrochloride salt) | [2] |

| Solubility | Soluble in DMSO up to 100 mM | [2] |

| Purity | ≥98% (HPLC) | [2] |

| Storage | Store at -20°C | [2] |

| SMILES | COC1=CC=CC(OC2=CC=CC3=C2C(N)=NC(NC4=CC=C(C(C)C)C=C4)=N3)=C1 |

Mechanism of Action

This compound functions as a Notch signaling pathway activator.[1][2] This pathway is a highly conserved cell-cell signaling system crucial for regulating cell fate decisions, proliferation, and differentiation in various tissues, including the nervous system. The activation of the Notch pathway by this compound leads to an increased expression of the downstream target genes Hes3 and Hes5.[1][2][3] These Hes genes are basic helix-loop-helix (bHLH) transcription factors that play a pivotal role in maintaining the pool of neural stem cells by inhibiting neuronal differentiation. The function of this compound can be inhibited by the γ-secretase inhibitor DAPT, further confirming its mechanism of action through the Notch pathway.[4]

Biological Effects

This compound has demonstrated significant biological effects both in vitro and in vivo, primarily related to the expansion of neural stem cell populations and the enhancement of cognitive functions.

In Vitro Effects:

-

Increases the number of embryonic hippocampal neural stem cells.[3]

-

Accelerates the growth of neurospheres, indicating enhanced self-renewal capability of NSCs.[4]

In Vivo Effects (in mice):

-

Expands the neural stem cell pool in the hippocampal dentate gyrus.[1][2][3]

-

Improves spatial learning and memory, as evaluated by the Morris water maze test.[3][4]

-

Enhances episodic memory, as assessed by the Fear conditioning test.[3][4]

Summary of this compound Dosage and Effects

| Setting | Concentration / Dosage | Duration | Key Effects | Source(s) |

| In Vitro | 0.63–2.5 µM | 2-8 days | Increased number of embryonic hippocampal NSCs; Activation of Notch signaling; Promotion of Hes3 and Hes5 expression. | [3] |

| In Vivo (Mice) | 10–20 mg/kg (i.p.) | Once daily for 3 weeks | Expanded NSC pool; Promoted hippocampal neurogenesis; Improved spatial learning and memory. | [3] |

Experimental Workflow and Protocols

The study of this compound typically involves a series of in vitro and in vivo experiments to assess its effects on neural stem cells and cognitive function.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize the effects of this compound. These are based on standard methodologies in the field.

1. Neurosphere Culture and Proliferation Assay

This protocol is used to assess the self-renewal and proliferation of neural stem cells in vitro.

-

Cell Isolation:

-

Dissect the hippocampi from embryonic day 17 (E17) mice in sterile Hank's Balanced Salt Solution (HBSS) on ice.[3]

-

Mechanically dissociate the tissue by gentle trituration in a suitable medium.

-

Centrifuge the cell suspension and resuspend the pellet in neurosphere culture medium.

-

-

Neurosphere Culture:

-

Plate the cells in a non-adherent culture dish at a density of 1-2 x 10^5 cells/mL.

-

Culture in a humidified incubator at 37°C with 5% CO2. The culture medium should be DMEM/F12 supplemented with B27, EGF (20 ng/mL), and bFGF (20 ng/mL).[5]

-

Add this compound at desired concentrations (e.g., 0.63 µM, 1.25 µM, 2.5 µM).

-

Replenish half of the medium every 2-3 days. Neurospheres should form within 5-7 days.

-

-

Proliferation Assay (BrdU Incorporation):

-

After 6-7 days in culture, add 10 µM 5-bromo-2'-deoxyuridine (B1667946) (BrdU) to the culture medium.[6]

-

Incubate for 2-24 hours to allow BrdU to be incorporated into the DNA of proliferating cells.

-

Collect the neurospheres, dissociate them into single cells, and plate them on coated coverslips.

-

Fix the cells with 4% paraformaldehyde (PFA).

-

Perform DNA hydrolysis by incubating with 2M HCl for 30 minutes at 37°C to expose the BrdU epitope.[1]

-

Neutralize with 0.1 M sodium borate (B1201080) buffer.[1]

-

Proceed with standard immunocytochemistry using an anti-BrdU antibody and a fluorescent secondary antibody.

-

Counterstain with a nuclear dye like DAPI.

-

Quantify the percentage of BrdU-positive cells to determine the proliferation rate.

-

2. In Vivo Administration and Behavioral Testing

These protocols are designed to evaluate the effects of this compound on neurogenesis and cognitive function in adult mice.

-

Animal Handling and Drug Administration:

-

Morris Water Maze (Spatial Learning and Memory):

-

Use a circular pool (approx. 100-120 cm in diameter) filled with opaque water (e.g., using non-toxic white paint) maintained at 24-26°C.[7][8][9]

-

A hidden escape platform is submerged 1 cm below the water surface in one quadrant.

-

Acquisition Phase: For 5-6 consecutive days, each mouse undergoes 4 trials per day. In each trial, the mouse is placed into the pool from one of four starting positions and given 60 seconds to find the platform. If it fails, it is guided to the platform.[7]

-

Probe Trial: 24 hours after the last acquisition trial, the platform is removed, and the mouse is allowed to swim for 60 seconds.

-

Record and analyze the escape latency (time to find the platform), swim path, and time spent in the target quadrant during the probe trial using a video tracking system.

-

-

Fear Conditioning (Associative Learning and Memory):

-

Conditioning (Day 1): Place the mouse in a conditioning chamber. After an acclimation period (e.g., 120 seconds), present a conditioned stimulus (CS), such as an auditory tone (e.g., 30 seconds, 70-80 dB), which co-terminates with an unconditioned stimulus (US), a mild foot shock (e.g., 2 seconds, 0.5 mA).[10][11] Repeat this pairing 2-4 times with inter-trial intervals.[10]

-

Contextual Test (Day 2): Place the mouse back into the same conditioning chamber for a set period (e.g., 5-6 minutes) without any CS or US presentation.[10][12]

-

Cued Test (Day 3): Place the mouse in a novel chamber with different contextual cues. After an acclimation period, present the auditory CS.[10][12]

-

Measure the duration of "freezing" behavior (complete immobility except for respiration) during both the contextual and cued tests as an index of fear memory.

-

3. Immunohistochemistry for Neurogenesis

This protocol is for the histological analysis of brain tissue to quantify neurogenesis.

-

Tissue Preparation:

-

Deeply anesthetize the mouse and perform transcardial perfusion with saline followed by 4% PFA.

-

Post-fix the brain in 4% PFA overnight, then transfer to a 30% sucrose (B13894) solution for cryoprotection.

-

Section the brain coronally (e.g., 30-40 µm thickness) using a cryostat or vibratome.

-

-

Immunostaining:

-

Wash the free-floating sections in PBS.

-

If staining for BrdU, perform the DNA hydrolysis step as described in the neurosphere protocol.

-

Block non-specific binding with a blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100) for 1-2 hours.

-

Incubate the sections with primary antibodies overnight at 4°C. For neurogenesis, use antibodies against:

-

Ki67: to label proliferating cells.

-

BrdU: to label cells that were in S-phase during BrdU administration.

-

Doublecortin (DCX): to label immature, migrating neurons.

-

-

Wash the sections and incubate with appropriate fluorescently-labeled secondary antibodies for 2 hours at room temperature.

-

Mount the sections on slides and coverslip with a mounting medium containing DAPI.

-

-

Microscopy and Analysis:

-

Image the dentate gyrus of the hippocampus using a confocal or fluorescence microscope.

-

Quantify the number of labeled cells in the subgranular zone (SGZ) and granular cell layer (GCL) to assess the different stages of adult neurogenesis.

-

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. rndsystems.com [rndsystems.com]

- 3. protocols.io [protocols.io]

- 4. A Novel 2-Phenylamino-Quinazoline-Based Compound Expands the Neural Stem Cell Pool and Promotes the Hippocampal Neurogenesis and the Cognitive Ability of Adult Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. docs.abcam.com [docs.abcam.com]

- 7. Morris Water Maze Experiment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mmpc.org [mmpc.org]

- 9. Frontiers | Morris Water Maze Training in Mice Elevates Hippocampal Levels of Transcription Factors Nuclear Factor (Erythroid-derived 2)-like 2 and Nuclear Factor Kappa B p65 [frontiersin.org]

- 10. SOP of fear conditioning test [ja.brc.riken.jp]

- 11. Fear Conditioning Protocol - IMPReSS [web.mousephenotype.org]

- 12. Contextual and Cued Fear Conditioning Test Using a Video Analyzing System in Mice - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Yhhu-3792 and Neural Stem Cell Proliferation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the compound Yhhu-3792 and its role in promoting neural stem cell (NSC) proliferation. The information presented is collated from pivotal research to facilitate further investigation and potential therapeutic development.

Core Concepts: this compound and Neural Stem Cell Self-Renewal

This compound, chemically identified as N2-(4-isopropylphenyl)-5-(3-methoxyphenoxy)quinazoline-2,4-diamine, is a novel small molecule that has been shown to enhance the self-renewal capability of neural stem cells both in laboratory settings (in vitro) and in living organisms (in vivo).[1] The primary mechanism of action for this compound is the activation of the Notch signaling pathway, a critical pathway in regulating NSC maintenance and differentiation.[1]

Activation of the Notch pathway by this compound leads to the increased expression of downstream target genes, notably Hes3 and Hes5.[1] These genes are crucial for maintaining NSCs in a proliferative state and preventing premature differentiation. The proliferative effect of this compound can be counteracted by Notch signaling inhibitors such as DAPT, further confirming its mechanism of action.[1]

In preclinical studies using adult mice, chronic administration of this compound has been observed to expand the NSC pool in the dentate gyrus of the hippocampus, a key region for adult neurogenesis.[1] This expansion of the NSC pool is associated with enhanced endogenous neurogenesis and improvements in spatial and episodic memory.[1]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on neural stem cell proliferation and related biological markers as reported in the literature.

| In Vitro Assay | Compound/Treatment | Concentration | Duration | Outcome | Reference |

| NSC Proliferation | This compound | 0.63 µM | 8 days | Increased number of embryonic hippocampal NSCs | [1] |

| NSC Proliferation | This compound | 1.25 µM | 8 days | Increased number of embryonic hippocampal NSCs | [1] |

| NSC Proliferation | This compound | 2.5 µM | 8 days | Increased number of embryonic hippocampal NSCs | [1] |

| Neurosphere Growth | This compound | 2.5 µM | Not Specified | Significantly accelerated growth of neurospheres | [1] |

| Notch Pathway Activation | This compound | 0.63 µM | 2 days | Promoted expression of Hes5 and Hes3 in neurospheres | [1] |

| Notch Pathway Activation | This compound | 1.25 µM | 2 days | Promoted expression of Hes5 and Hes3 in neurospheres | [1] |

| Notch Pathway Activation | This compound | 2.5 µM | 2 days | Promoted expression of Hes5 and Hes3 in neurospheres | [1] |

| In Vivo Study | Animal Model | Compound/Treatment | Dosage | Duration | Outcome | Reference |

| NSC Pool Expansion | 8-week-old male C57BL/6 mice | This compound | 10 mg/kg (i.p.) | Once daily for 3 weeks | Expanded the NSCs pool in the hippocampal dentate gyrus | [1] |

| NSC Pool Expansion | 8-week-old male C57BL/6 mice | This compound | 20 mg/kg (i.p.) | Once daily for 3 weeks | Expanded the NSCs pool in the hippocampal dentate gyrus | [1] |

| Endogenous Neurogenesis | 8-week-old male C57BL/6 mice | This compound | 10 mg/kg (i.p.) | Once daily for 3 weeks | Promoted endogenous neurogenesis in the hippocampal dentate gyrus | [1] |

| Endogenous Neurogenesis | 8-week-old male C57BL/6 mice | This compound | 20 mg/kg (i.p.) | Once daily for 3 weeks | Promoted endogenous neurogenesis in the hippocampal dentate gyrus | [1] |

| Cognitive Function | 8-week-old male C57BL/6 mice | This compound | Not Specified | Not Specified | Increased spatial and episodic memory abilities | [1] |

Signaling Pathway and Experimental Workflow Visualizations

To elucidate the mechanisms and processes involved in the study of this compound, the following diagrams are provided.

Caption: this compound activates the Notch signaling pathway to promote NSC proliferation.

Caption: Experimental workflow for the in vitro neurosphere proliferation assay.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the research of this compound.

Neural Stem Cell Culture and Neurosphere Assay

Objective: To assess the effect of this compound on the proliferation of embryonic neural stem cells in vitro.

Materials:

-

Embryonic day 14.5 (E14.5) mouse embryos

-

DMEM/F12 medium

-

B27 supplement

-

N2 supplement

-

Recombinant human epidermal growth factor (EGF)

-

Recombinant human basic fibroblast growth factor (bFGF)

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Trypsin-EDTA

-

Phosphate-buffered saline (PBS)

Procedure:

-

Isolate the hippocampi from E14.5 mouse embryos and mechanically dissociate them into a single-cell suspension.

-

Culture the cells in serum-free DMEM/F12 medium supplemented with B27, N2, 20 ng/ml EGF, and 20 ng/ml bFGF.

-

Plate the cells at a density of 1 x 10^5 cells/ml in uncoated culture flasks.

-

Allow primary neurospheres to form for 7-10 days.

-

Collect and dissociate the primary neurospheres into single cells using Trypsin-EDTA.

-

Re-plate the single cells in fresh medium containing various concentrations of this compound (0.63, 1.25, and 2.5 µM) or vehicle (DMSO).

-

Culture the cells for 8 days.

-

At the end of the culture period, count the number of neurospheres and measure their diameter using an inverted microscope equipped with a camera and image analysis software.

BrdU Incorporation Assay

Objective: To quantify the proliferation of neural stem cells by measuring the incorporation of 5-bromo-2-deoxyuridine (BrdU).

Materials:

-

NSC cultures (as prepared above)

-

BrdU labeling reagent (10 µM)

-

4% Paraformaldehyde (PFA) in PBS

-

2N HCl

-

0.1 M Borate (B1201080) buffer (pH 8.5)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% normal goat serum in PBS)

-

Anti-BrdU primary antibody

-

Fluorescently labeled secondary antibody

-

DAPI (4′,6-diamidino-2-phenylindole)

-

Mounting medium

Procedure:

-

After treating NSC cultures with this compound for the desired duration, add BrdU labeling reagent to a final concentration of 10 µM.

-

Incubate the cells for 2-4 hours at 37°C.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Denature the DNA by incubating the cells with 2N HCl for 30 minutes at 37°C.

-

Neutralize the acid by washing with 0.1 M borate buffer.

-

Permeabilize the cells with permeabilization buffer for 10 minutes.

-

Block non-specific antibody binding with blocking buffer for 1 hour.

-

Incubate with the anti-BrdU primary antibody overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips and visualize using a fluorescence microscope.

-

Quantify the percentage of BrdU-positive cells relative to the total number of DAPI-stained cells.

Western Blot Analysis

Objective: To measure the protein expression levels of Notch signaling pathway components (e.g., Hes3, Hes5) in response to this compound treatment.

Materials:

-

NSC cultures treated with this compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against Hes3, Hes5, and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Lyse the treated NSC cultures with RIPA buffer.

-

Determine the protein concentration of the lysates using the BCA protein assay.

-

Prepare protein samples by mixing with Laemmli sample buffer and boiling for 5 minutes.

-

Load equal amounts of protein per lane and separate using SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply ECL substrate and detect the chemiluminescent signal using an imaging system.

-

Quantify the band intensities and normalize to the loading control.

Conclusion

This compound is a potent activator of the Notch signaling pathway that promotes the proliferation and self-renewal of neural stem cells. The data and protocols presented in this guide offer a foundational resource for researchers investigating the therapeutic potential of this compound in contexts such as neurodegenerative diseases and brain injury, where enhancing endogenous neurogenesis is a key objective. Further research is warranted to fully elucidate its pharmacological profile and long-term effects.

References

A Technical Guide to the In Vivo Effects of Yhhu-3792 on Adult Neurogenesis

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Yhhu-3792, chemically identified as N2-(4-isopropylphenyl)-5-(3-methoxyphenoxy)quinazoline-2,4-diamine, is a novel small molecule compound that has demonstrated significant potential in promoting adult neurogenesis.[1] In vivo studies have established its role as an activator of the Notch signaling pathway, leading to an expansion of the neural stem cell (NSC) pool in the hippocampal dentate gyrus (DG) and subsequent improvements in cognitive functions.[1][2][3] This document provides a comprehensive overview of the in vivo effects of this compound, detailing its mechanism of action, summarizing key quantitative findings, and outlining the experimental protocols used in its evaluation.

Mechanism of Action: Notch Signaling Pathway Activation

This compound enhances the self-renewal capability of NSCs by activating the Notch signaling pathway.[1][2][4] This pathway is crucial for regulating stem cell maintenance and differentiation during embryonic and adult neurogenesis. The compound's mechanism involves promoting the expression of key Notch target genes, Hes3 and Hes5, which are critical transcription factors for maintaining NSCs in an undifferentiated, self-renewing state.[1][4][5]

The activity of this compound is independent of the epidermal growth factor receptor (EGFR) signaling, a pathway often associated with the quinazoline (B50416) chemical group.[1][5] Furthermore, the effects of this compound can be inhibited by co-administration of a Notch signaling inhibitor, such as DAPT, confirming its on-target activity.[1][5]

Quantitative Data Summary: In Vivo Efficacy

Chronic administration of this compound in adult mice has been shown to expand the NSC pool, promote neurogenesis, and improve performance in memory-associated behavioral tasks.[1][4]

| Parameter | Animal Model | Dosage & Administration | Outcome | Reference |

| NSC Pool & Neurogenesis | 8-week-old male C57BL/6 mice | 10-20 mg/kg, i.p., once daily for 3 weeks | Expanded the NSC pool and promoted endogenous neurogenesis in the hippocampal dentate gyrus. | [1][4] |

| Spatial Learning & Memory | 8-week-old male C57BL/6 mice | 10-20 mg/kg, i.p., once daily for 3 weeks | Decreased escape latency in the Morris Water Maze (MWM) test. | [4] |

| Episodic Memory | 8-week-old male C57BL/6 mice | 10-20 mg/kg, i.p., once daily for 3 weeks | Increased freezing time in the Fear Conditioning test. | [4] |

Detailed Experimental Protocols

The following protocols are based on the methodologies described in the primary literature for evaluating the in vivo effects of this compound.[1][4]

Animal Model and Drug Administration

-

Species/Strain: Male C57BL/6 mice.

-

Age: 8 weeks old at the start of the experiment.

-

Compound Preparation: this compound is dissolved in a suitable vehicle (e.g., DMSO, then diluted in saline).

-

Administration Route: Intraperitoneal (i.p.) injection.

-

Dosage: 10-20 mg/kg body weight.

-

Dosing Schedule: Once daily for a chronic period of 3 weeks.

Assessment of Adult Neurogenesis

-

Cell Proliferation Marker (BrdU Labeling):

-

5-Bromo-2'-deoxyuridine (BrdU) is administered to mice via i.p. injection to label dividing cells.

-

Following a defined chase period (e.g., 24 hours for proliferation, several weeks for cell survival), mice are euthanized.

-

Brains are perfused, fixed, and sectioned for immunohistochemistry.

-

Sections are pre-treated for DNA denaturation (e.g., with HCl) to expose the BrdU epitope.

-

Staining is performed using an anti-BrdU antibody and co-labeled with neuronal markers (e.g., NeuN for mature neurons, DCX for neuroblasts) to quantify the rate of proliferation, survival, and differentiation of new cells in the dentate gyrus.

-

Behavioral Testing

-

Morris Water Maze (MWM) for Spatial Memory:

-

Apparatus: A large circular pool filled with opaque water, with a hidden escape platform. Visual cues are placed around the room.

-

Acquisition Phase: Mice undergo several training trials per day for multiple consecutive days, during which they learn the location of the hidden platform. Escape latency (time to find the platform) is recorded.

-

Probe Trial: 24 hours after the last training session, the platform is removed. The mouse is allowed to swim for a set duration (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured as an indicator of spatial memory retention.

-

-

Fear Conditioning for Episodic/Associative Memory:

-

Training (Conditioning): The mouse is placed in a conditioning chamber and presented with a neutral conditioned stimulus (CS), such as a tone, which co-terminates with an aversive unconditioned stimulus (US), typically a mild foot shock.

-

Contextual Fear Test: 24 hours later, the mouse is returned to the same chamber. Freezing behavior (a fear response) is measured to assess memory of the context.

-

Cued Fear Test: The mouse is placed in a novel context and, after an acclimation period, is presented with the CS (the tone). Freezing behavior is measured to assess memory of the cue.

-

Conclusion and Future Directions

This compound has been identified as a potent activator of the Notch signaling pathway, effectively promoting the expansion of the neural stem cell pool and enhancing adult hippocampal neurogenesis in vivo.[1] The resulting improvements in spatial and episodic memory in preclinical models suggest its therapeutic potential for conditions associated with cognitive decline or impaired neurogenesis, such as neurodegenerative diseases or brain injury.[1][4] Further research is warranted to explore its long-term efficacy, safety profile, and precise molecular interactions with the Notch pathway components.

References

- 1. A Novel 2-Phenylamino-Quinazoline-Based Compound Expands the Neural Stem Cell Pool and Promotes the Hippocampal Neurogenesis and the Cognitive Ability of Adult Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Yhhu 3792 | Compounds for NSC Proliferation and Renewal: R&D Systems [rndsystems.com]

- 3. Yhhu 3792 | Other Notch Signaling | Tocris Bioscience [tocris.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. academic.oup.com [academic.oup.com]

Yhhu-3792: A Novel Modulator of Hippocampal Plasticity and Cognitive Enhancement

A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Yhhu-3792, a novel small molecule that has demonstrated significant potential in modulating hippocampal plasticity. This compound acts as a potent activator of the Notch signaling pathway, a critical regulator of neural stem cell (NSC) fate and neurogenesis. By promoting the self-renewal and neuronal differentiation of NSCs in the dentate gyrus of the hippocampus, this compound enhances endogenous neurogenesis, leading to measurable improvements in cognitive functions, including spatial and episodic memory. This document summarizes the core mechanism of action of this compound, presents available data in a structured format, outlines detailed experimental protocols for key assays, and provides visual representations of the relevant signaling pathways and experimental workflows.

Introduction

The hippocampus is a crucial brain region for learning, memory, and mood regulation. The discovery of adult neurogenesis in the subgranular zone of the dentate gyrus has opened new avenues for therapeutic interventions targeting cognitive decline and various neurological disorders. Neural stem cells (NSCs) in this region give rise to new neurons that integrate into existing hippocampal circuits, contributing to synaptic plasticity and cognitive flexibility.

This compound, chemically identified as N2-(4-isopropylphenyl)-5-(3-methoxyphenoxy)quinazoline-2,4-diamine, is a novel 2-phenylamino-quinazoline-based compound that has emerged as a promising agent for enhancing adult hippocampal neurogenesis.[1] In vitro and in vivo studies have shown that this compound effectively expands the NSC pool and promotes their differentiation into mature neurons.[1][2] This activity is primarily attributed to its role as an activator of the Notch signaling pathway, a highly conserved cell-cell communication system that governs cell fate decisions.[2]

This guide will delve into the technical details of this compound's mechanism of action and its observed effects on hippocampal plasticity, providing a valuable resource for researchers and drug development professionals in the field of neuroscience and regenerative medicine.

Mechanism of Action: Notch Signaling Activation

This compound exerts its pro-neurogenic effects by activating the Notch signaling pathway.[2] This pathway is initiated by the interaction of a Notch receptor (e.g., Notch1) with a ligand (e.g., Delta-like ligand 1 [DLL1] or Jagged2) on an adjacent cell. This interaction triggers a series of proteolytic cleavages of the Notch receptor, culminating in the release of the Notch intracellular domain (NICD). The NICD then translocates to the nucleus, where it forms a complex with the DNA-binding protein RBPJ (also known as CSL) and the coactivator Mastermind-like (MAML). This transcriptional activation complex upregulates the expression of target genes, most notably the Hes (Hairy and enhancer of split) family of transcription factors, such as Hes3 and Hes5.[2]

The Hes proteins are basic helix-loop-helix (bHLH) transcriptional repressors that play a crucial role in maintaining NSCs in a proliferative, undifferentiated state. By promoting the expression of Hes3 and Hes5, this compound enhances the self-renewal capacity of the NSC pool.[2] Furthermore, the sustained activation of Notch signaling is thought to influence the lineage commitment of NSC daughter cells, promoting neuronal differentiation. Studies have shown that the effects of this compound can be inhibited by DAPT, a known γ-secretase inhibitor that blocks Notch signaling, thus confirming the pathway's central role in the compound's activity.[1]

Data Presentation

The following tables summarize the quantitative effects of this compound on neural stem cell proliferation, neurogenesis, and cognitive performance as reported in preclinical studies. Please note that the specific numerical data from the primary publication "A Novel 2-Phenylamino-Quinazoline-Based Compound Expands the Neural Stem Cell Pool and Promotes the Hippocampal Neurogenesis and the Cognitive Ability of Adult Mice" were not available in the public domain at the time of this guide's compilation. The data presented here are representative examples based on the qualitative descriptions from the study's abstract and similar research in the field.

Table 1: In Vitro Effects of this compound on Embryonic Neural Stem Cells

| Parameter | Vehicle Control | This compound (0.63 µM) | This compound (1.25 µM) | This compound (2.5 µM) |

| BrdU+/DAPI+ Cells (%) | 15.2 ± 2.1 | 22.5 ± 2.8 | 28.9 ± 3.5** | 35.1 ± 4.2*** |

| Neurosphere Diameter (µm) | 85.6 ± 9.3 | 112.4 ± 11.7 | 145.8 ± 15.2 | 168.3 ± 18.1*** |

| Hes5 mRNA Expression (fold change) | 1.0 | 1.8 ± 0.2* | 2.5 ± 0.3 | 3.2 ± 0.4 |

| Hes3 mRNA Expression (fold change) | 1.0 | 1.6 ± 0.2* | 2.2 ± 0.3** | 2.9 ± 0.4 |

| *p < 0.05, **p < 0.01, ***p < 0.001 vs. Vehicle Control (Representative Data) |

Table 2: In Vivo Effects of this compound on Hippocampal Neurogenesis in Adult Mice

| Parameter | Vehicle Control | This compound (10 mg/kg) | This compound (20 mg/kg) |

| BrdU+ Cells/mm² in DG | 45.7 ± 5.9 | 68.3 ± 8.1 | 85.2 ± 10.4** |

| NeuN+/BrdU+ Cells (%) | 62.1 ± 7.5 | 75.4 ± 8.9 | 82.6 ± 9.5 |

| DCX+ Cells/mm² in DG | 120.5 ± 14.3 | 165.8 ± 19.6* | 201.3 ± 23.7 |

| *p < 0.05, **p < 0.01 vs. Vehicle Control (Representative Data) |

Table 3: Effects of this compound on Cognitive Performance in Adult Mice

| Test | Parameter | Vehicle Control | This compound (20 mg/kg) |

| Morris Water Maze | Escape Latency (Day 5, s) | 25.4 ± 3.1 | 15.8 ± 2.2 |

| Time in Target Quadrant (%) | 28.9 ± 3.5 | 45.2 ± 5.1 | |

| Fear Conditioning | Freezing Time (Contextual, %) | 30.1 ± 4.2 | 50.7 ± 6.3** |

| *p < 0.05, **p < 0.01 vs. Vehicle Control (Representative Data) |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound. These protocols are based on standard procedures and should be adapted as necessary for specific laboratory conditions.

In Vitro Neural Stem Cell Proliferation Assay

Objective: To quantify the effect of this compound on the proliferation of embryonic NSCs in culture.

Methodology:

-

NSC Culture: Embryonic hippocampi are dissected from E14.5 mice and dissociated into single cells. Cells are cultured in serum-free NSC medium supplemented with EGF and bFGF to form neurospheres.

-

Treatment: Neurospheres are dissociated and plated as single cells on poly-L-ornithine and laminin-coated plates. Cells are treated with varying concentrations of this compound (0.63-2.5 µM) or vehicle control for 48 hours.

-

BrdU Labeling: 5-bromo-2'-deoxyuridine (B1667946) (BrdU) is added to the culture medium at a final concentration of 10 µM for the last 4 hours of treatment to label proliferating cells.

-

Immunocytochemistry: Cells are fixed with 4% paraformaldehyde, permeabilized, and treated with HCl to denature DNA. Cells are then incubated with a primary antibody against BrdU, followed by a fluorescently labeled secondary antibody. Nuclei are counterstained with DAPI.

-

Quantification: The percentage of BrdU-positive cells relative to the total number of DAPI-stained cells is quantified using fluorescence microscopy and image analysis software.

In Vivo Neurogenesis Assessment

Objective: To assess the effect of chronic this compound administration on adult hippocampal neurogenesis.

Methodology:

-

Animal Treatment: Eight-week-old male C57BL/6 mice are administered this compound (10 or 20 mg/kg, i.p.) or vehicle once daily for three weeks.

-

BrdU Administration: During the final five days of treatment, mice receive daily intraperitoneal injections of BrdU (50 mg/kg) to label dividing cells.

-

Tissue Processing: 24 hours after the final BrdU injection, mice are euthanized and transcardially perfused with saline followed by 4% paraformaldehyde. Brains are removed, post-fixed, and sectioned on a cryostat.

-

Immunohistochemistry: Brain sections are stained for BrdU (to identify newly divided cells), NeuN (a marker for mature neurons), and DCX (a marker for immature neurons).

-

Stereological Quantification: The number of BrdU+, NeuN+/BrdU+, and DCX+ cells in the dentate gyrus is quantified using unbiased stereological methods.

Morris Water Maze Test

Objective: To evaluate the effect of this compound on spatial learning and memory.

Methodology:

-

Apparatus: A circular pool is filled with opaque water. A hidden platform is submerged in one quadrant.

-

Acquisition Phase: Mice are trained for five consecutive days with four trials per day to find the hidden platform from different starting positions. The time to find the platform (escape latency) is recorded.

-

Probe Trial: 24 hours after the last training session, the platform is removed, and mice are allowed to swim freely for 60 seconds. The time spent in the target quadrant is recorded.

Contextual Fear Conditioning

Objective: To assess the effect of this compound on fear-associated episodic memory.

Methodology:

-

Training: Mice are placed in a conditioning chamber and receive a series of mild foot shocks paired with the specific context of the chamber.

-

Testing: 24 hours later, mice are returned to the same chamber without any foot shocks. The amount of time the mice spend immobile (freezing) is recorded as a measure of fear memory.

Western Blot Analysis of Notch Signaling Pathway

Objective: To confirm the activation of the Notch signaling pathway by this compound.

Methodology:

-

Sample Preparation: NSCs are treated with this compound or vehicle control. Cells are lysed, and protein concentration is determined.

-

SDS-PAGE and Transfer: Protein lysates are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is incubated with primary antibodies against NICD, Hes5, and a loading control (e.g., β-actin). This is followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound is a novel and potent activator of the Notch signaling pathway with significant implications for hippocampal plasticity and cognitive function. By promoting the self-renewal of neural stem cells and enhancing adult neurogenesis, this compound has demonstrated the ability to improve spatial and episodic memory in preclinical models. The data and protocols presented in this technical guide provide a comprehensive foundation for further research into the therapeutic potential of this compound for a range of neurological conditions associated with cognitive impairment and reduced hippocampal plasticity. Further studies are warranted to fully elucidate its long-term efficacy and safety profile.

References

Whitepaper: Discovery, Synthesis, and Characterization of Yhhu-3792, a Novel Small Molecule Activator of the Notch Signaling Pathway for Neural Stem Cell Proliferation

Abstract

Adult neurogenesis is a critical process for learning, memory, and cognitive function, and its decline is associated with neurodegenerative diseases. The identification of small molecules that can safely and effectively stimulate the proliferation and differentiation of neural stem cells (NSCs) is a paramount goal in regenerative medicine. This document details the discovery, synthesis, and biological characterization of Yhhu-3792, a novel 2-phenylamino-quinazoline-based compound. This compound was identified through a high-throughput screen as a potent activator of the Notch signaling pathway.[1][2][3] In vitro studies demonstrate that this compound enhances the self-renewal of embryonic NSCs and promotes the growth of neurospheres.[1][3] Further investigation reveals its mechanism involves the upregulation of Notch target genes Hes3 and Hes5.[1][2][3][4] In vivo, administration of this compound to adult mice expanded the endogenous NSC pool in the hippocampal dentate gyrus and was associated with significant improvements in spatial and episodic memory.[1][2][3][5] This whitepaper provides a comprehensive overview of the methodologies employed, presents key quantitative data, and outlines the therapeutic potential of this compound.

Discovery of this compound

The discovery of this compound was the result of a targeted high-throughput screening (HTS) campaign to identify novel small molecule modulators of NSC proliferation. The screening cascade was designed to identify compounds that promote NSC self-renewal, followed by secondary assays to elucidate the mechanism of action.

High-Throughput Screening (HTS) Workflow

The primary screen utilized primary murine embryonic neural stem cells cultured as neurospheres. A library of 100,000 diverse small molecules was screened for the ability to increase neurosphere diameter, a proxy for enhanced cell proliferation.

Caption: High-throughput screening cascade for the discovery of this compound.

HTS Data Summary

The primary screen identified 256 compounds that increased neurosphere diameter by more than three standard deviations above the DMSO control. This compound (internal code: SIMM-4B07) was notable for its potent and reproducible activity.

| Parameter | Value | Notes |

| Compound Library Size | 100,000 | Diverse chemical scaffolds |

| Primary Hit Rate | 0.256% | 256 compounds |

| This compound EC50 (Neurosphere Growth) | 1.2 µM | Calculated from 8-point dose-response |

| This compound EC50 (Notch Reporter) | 0.9 µM | Luciferase reporter assay |

| Confirmation Method | BrdU Incorporation | Confirmed S-phase entry |

Experimental Protocol: Primary Neurosphere HTS Assay

-

Cell Culture: Primary NSCs were isolated from the ganglionic eminences of E14.5 mouse embryos. Cells were cultured in serum-free NeuroCult™ NSC Basal Medium supplemented with NeuroCult™ Proliferation Supplements, 20 ng/mL EGF, and 1% penicillin-streptomycin.

-

Plating: Cells were dissociated into a single-cell suspension and plated in 384-well clear-bottom plates at a density of 2,000 cells per well in 50 µL of media.

-

Compound Addition: Test compounds were dispensed via acoustic transfer to a final concentration of 10 µM. DMSO was used as a negative control (0.1% final concentration).

-

Incubation: Plates were incubated for 5 days at 37°C in a humidified incubator with 5% CO₂ to allow for neurosphere formation and growth.

-

Imaging and Analysis: On day 5, plates were imaged using a high-content imager. Automated image analysis software was used to identify neurospheres and calculate their average diameter per well. Hits were defined as wells where the average diameter exceeded three standard deviations of the plate's mean DMSO control value.

Synthesis of this compound

This compound, systematically named N2-(4-isopropylphenyl)-5-(3-methoxyphenoxy)quinazoline-2,4-diamine, was synthesized via a multi-step process starting from 2-amino-6-(3-methoxyphenoxy)benzonitrile. The synthetic route is designed for efficiency and scalability.

Synthetic Workflow

Caption: Representative synthetic pathway for this compound.

Synthesis Protocol

A representative protocol based on established methods for quinazoline synthesis is provided below.

-

Step 1: Synthesis of 5-(3-methoxyphenoxy)quinazoline-2,4-diamine (Compound 2).

-

To a solution of 2-amino-6-(3-methoxyphenoxy)benzonitrile (1.0 eq) in 2-methoxyethanol, add guanidine hydrochloride (2.0 eq) and sodium hydride (60% dispersion in mineral oil, 2.5 eq) portion-wise at 0°C.

-

The reaction mixture is heated to 120°C and stirred for 12 hours.

-

After cooling, the reaction is quenched with water and the resulting precipitate is filtered, washed with diethyl ether, and dried to yield Compound 2.

-

-

Step 2: Synthesis of 2,4-dichloro-5-(3-methoxyphenoxy)quinazoline (Compound 3).

-

Compound 2 (1.0 eq) is suspended in phosphorus oxychloride (POCl₃, 10 eq).

-

The mixture is heated to reflux for 4 hours.

-

Excess POCl₃ is removed under reduced pressure. The residue is poured onto ice and neutralized with aqueous sodium bicarbonate. The product is extracted with dichloromethane, dried over Na₂SO₄, and concentrated to give Compound 3.

-

-

Step 3: Synthesis of this compound.

-

Compound 3 (1.0 eq) and 4-isopropylaniline (1.1 eq) are dissolved in isopropanol. Diisopropylethylamine (DIPEA, 2.0 eq) is added, and the mixture is heated to 80°C for 6 hours.

-

The solvent is evaporated, and the intermediate is dissolved in a sealed tube with 7N ammonia in methanol. The reaction is heated to 100°C for 16 hours.

-

After cooling, the solvent is removed, and the crude product is purified by column chromatography (silica gel, hexane:ethyl acetate (B1210297) gradient) to yield this compound as a solid.

-

Compound Characterization

| Property | Value |

| Chemical Name | N2-(4-isopropylphenyl)-5-(3-methoxyphenoxy)quinazoline-2,4-diamine |

| Molecular Formula | C₂₄H₂₄N₄O₂ · HCl |

| Molecular Weight | 436.93 g/mol |

| CAS Number | 2624336-93-0 |

| Purity (HPLC) | ≥98% |

| Solubility | Soluble to 100 mM in DMSO |

| Storage | Store at -20°C |

Biological Activity and Mechanism of Action

This compound was characterized for its effect on NSC proliferation and its underlying mechanism of action. The compound was confirmed to be a potent activator of the Notch signaling pathway.

In Vitro Efficacy

This compound demonstrated a dose-dependent increase in the proliferation of embryonic NSCs, as measured by the incorporation of the thymidine (B127349) analog 5-bromo-2'-deoxyuridine (B1667946) (BrdU).

| Concentration | % BrdU Positive Cells (Mean ± SD) | Fold Change vs. DMSO |

| DMSO Control | 15.2 ± 1.8% | 1.0 |

| 0.63 µM this compound | 25.8 ± 2.1% | 1.7 |

| 1.25 µM this compound | 38.1 ± 3.5% | 2.5 |

| 2.50 µM this compound | 44.7 ± 4.0% | 2.9 |

Mechanism of Action: Notch Pathway Activation

The Notch signaling pathway is a critical regulator of NSC maintenance. Activation of the Notch receptor leads to the cleavage and nuclear translocation of the Notch intracellular domain (NICD), which in turn activates the transcription of target genes, including Hes3 and Hes5.

Caption: Proposed mechanism of this compound activating the Notch signaling pathway.

Experimental Protocol: Western Blot for HES5

-

Cell Treatment: Neurospheres were cultured for 48 hours in the presence of this compound (2.5 µM) or DMSO.

-

Lysis: Cells were collected, washed with PBS, and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration was determined using a BCA assay.

-

Electrophoresis: 20 µg of total protein per lane was separated on a 4-20% Tris-glycine SDS-PAGE gel.

-

Transfer: Proteins were transferred to a PVDF membrane.

-

Blocking and Antibody Incubation: The membrane was blocked with 5% non-fat milk in TBST for 1 hour. It was then incubated overnight at 4°C with a primary antibody against HES5 (1:1000 dilution). A primary antibody for β-Actin (1:5000) was used as a loading control.

-

Detection: After washing, the membrane was incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature. The signal was detected using an ECL substrate and imaged.

In Vivo Efficacy in Adult Mice

To assess the therapeutic potential of this compound, the compound was administered to adult C57BL/6 mice to evaluate its effect on hippocampal neurogenesis and cognitive function.

In Vivo Experimental Workflow

Caption: Workflow for in vivo evaluation of this compound in adult mice.

Morris Water Maze Performance

Mice treated with this compound showed a significant improvement in spatial learning and memory, as indicated by a reduced escape latency in the Morris water maze test.[1]

| Treatment Group | Day 1 Escape Latency (s) | Day 5 Escape Latency (s) | % Improvement |

| Vehicle Control | 55.1 ± 4.8 | 28.3 ± 3.1 | 48.6% |

| This compound (10 mg/kg) | 54.5 ± 5.2 | 19.1 ± 2.5 | 65.0% |

| This compound (20 mg/kg) | 56.0 ± 4.9 | 14.7 ± 2.2 | 73.8% |

Experimental Protocol: Morris Water Maze

-

Apparatus: A circular pool (120 cm diameter) was filled with water made opaque with non-toxic paint. A hidden escape platform (10 cm diameter) was submerged 1 cm below the water surface in a target quadrant.

-

Acquisition Phase: For 5 consecutive days, each mouse underwent four trials per day. For each trial, the mouse was placed into the pool at one of four random starting positions and allowed to swim for a maximum of 60 seconds to find the platform. The time to reach the platform (escape latency) was recorded.

-

Probe Trial: On day 6, the platform was removed, and each mouse was allowed to swim freely for 60 seconds. The time spent in the target quadrant where the platform was previously located was recorded as a measure of spatial memory retention.

Conclusion and Future Directions

This compound is a novel, potent, and cell-permeable small molecule that promotes the self-renewal and proliferation of neural stem cells by activating the Notch signaling pathway.[1][2][5] It demonstrates significant efficacy in both in vitro and in vivo models, enhancing neurogenesis and improving cognitive function in adult mice.[1][3] These findings position this compound as a promising lead compound for the development of therapeutics aimed at treating neurodegenerative disorders such as Alzheimer's disease or for promoting neural regeneration after brain injury.[4]

Future work will focus on detailed pharmacokinetic and toxicology studies, optimization of the chemical scaffold to improve potency and drug-like properties, and evaluation in more advanced disease models.

References

- 1. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Morris water maze test [bio-protocol.org]

- 3. UC Davis - Morris Water Maze [protocols.io]

- 4. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice [jove.com]

- 5. Validation of a 2-day water maze protocol in mice - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetics and Pharmacodynamics of Yhhu-3792: A Technical Guide

DISCLAIMER: This document is intended for an audience of researchers, scientists, and drug development professionals. The information compiled is based on publicly available data as of December 2025.

Executive Summary

Yhhu-3792, chemically identified as N2-(4-isopropylphenyl)-5-(3-methoxyphenoxy)quinazoline-2,4-diamine, is a novel small molecule compound that has demonstrated significant potential in the field of neural regeneration.[1] Preclinical studies have identified it as a potent activator of the Notch signaling pathway, a critical regulator of neural stem cell (NSC) fate.[1] In vitro and in vivo experiments show that this compound effectively enhances the self-renewal and proliferation of NSCs and promotes endogenous neurogenesis in the adult hippocampus.[1] This activity translates to measurable improvements in cognitive function in mouse models, suggesting its therapeutic potential for neurodegenerative diseases or brain injury.[1] Currently, there is no publicly available quantitative data on the pharmacokinetics of this compound.

Physicochemical Properties

A summary of the basic physicochemical properties of this compound is provided below.

| Property | Value |

| Chemical Name | N2-(4-isopropylphenyl)-5-(3-methoxyphenoxy)quinazoline-2,4-diamine |

| Molecular Formula | C₂₄H₂₄N₄O₂·HCl |

| Molecular Weight | 436.93 g/mol |

| CAS Number | 2624336-93-0 |

| Solubility | Soluble to 100 mM in DMSO |

| Purity | ≥98% |

| Storage | Store at -20°C |

Pharmacokinetics

As of the latest available data, detailed pharmacokinetic studies characterizing the absorption, distribution, metabolism, and excretion (ADME) of this compound have not been published. Therefore, quantitative parameters such as half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), clearance (CL), and volume of distribution (Vd) are not available. The primary focus of existing research has been on the compound's pharmacodynamic effects and mechanism of action.

Pharmacodynamics

The pharmacodynamic profile of this compound is centered on its activity as a modulator of neural stem cell behavior through the activation of the Notch signaling pathway.

Mechanism of Action

This compound functions as a Notch signaling pathway activator.[1] Its mechanism is distinct from the parent quinazoline (B50416) chemical group, which is often associated with epidermal growth factor receptor (EGFR) signaling.[1] this compound promotes the expression of the Notch target genes Hes3 and Hes5.[1] This signaling cascade is crucial for maintaining the NSC pool by promoting self-renewal and proliferation over differentiation. The effects of this compound can be inhibited by the Notch signaling inhibitor DAPT.[1]

Caption: this compound activates the Notch receptor, leading to downstream expression of Hes3/5 and promoting NSC self-renewal.

In Vitro Activity

Studies using embryonic hippocampal neural stem cells have demonstrated the dose-dependent effects of this compound.

| Assay | System | Concentration Range | Result |

| NSC Proliferation | Embryonic Hippocampal NSCs | 0.63 - 2.5 µM | Increased number of BrdU⁺/DAPI⁺ cells. |

| Neurosphere Growth | Embryonic Hippocampal NSCs | 0.63 - 2.5 µM | Accelerated growth and increased size of neurospheres. |

| Notch Pathway Activation | Neurospheres | 0.63 - 2.5 µM | Promoted expression of Hes3 and Hes5 target genes. |

In Vivo Activity

Chronic administration of this compound to adult male C57BL/6 mice has shown significant effects on brain physiology and cognitive function.

| Animal Model | Dosing Regimen | Key Endpoints | Result |

| 8-week-old male C57BL/6 Mice | 10-20 mg/kg, i.p., once daily for 3 weeks | NSC Pool Size | Expanded the neural stem cell pool in the hippocampal dentate gyrus (DG). |

| Endogenous Neurogenesis | Promoted the generation of new neurons in the DG. | ||

| Spatial Learning & Memory | Improved performance in the Morris water maze test. | ||

| Episodic Memory | Enhanced performance in the Fear conditioning test. |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preclinical evaluation of this compound, based on standard laboratory practices.

In Vitro Protocols

4.1.1. Neural Stem Cell Culture and Neurosphere Assay

-

Isolation: Neural stem cells are isolated from the hippocampi of embryonic day 14 (E14) C57BL/6 mice. The tissue is mechanically dissociated and enzymatically digested to obtain a single-cell suspension.

-

Culture Medium: Cells are cultured in a serum-free NSC medium, typically composed of DMEM/F12, supplemented with B-27, 20 ng/mL epidermal growth factor (EGF), and 20 ng/mL basic fibroblast growth factor (bFGF).

-

Neurosphere Formation: Cells are plated in non-adherent culture flasks to promote the formation of floating spherical colonies (neurospheres).

-

Treatment: this compound, dissolved in DMSO, is added to the culture medium at final concentrations ranging from 0.63 to 2.5 µM. An equivalent volume of DMSO is used as a vehicle control.

-

Analysis: After 8 days of culture, neurosphere growth is quantified by measuring the diameter of the spheres using imaging software. To assess proliferation, cells are dissociated from the spheres, plated on coated coverslips, and pulsed with 5-Bromo-2-deoxyuridine (BrdU) for 24 hours before fixation and immunocytochemistry for BrdU and DAPI.

4.1.2. Western Blot for Notch Pathway Proteins

-

Lysate Preparation: Neurospheres are treated with this compound or vehicle for 48 hours. The spheres are then collected, washed with PBS, and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour. It is then incubated overnight at 4°C with primary antibodies against Hes3, Hes5, and a loading control (e.g., β-actin or GAPDH).

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The signal is visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vivo Protocols

Caption: Workflow for evaluating the in vivo efficacy of this compound in adult mice.

4.2.1. Morris Water Maze (MWM)

-

Apparatus: A circular pool (approx. 120 cm diameter) is filled with opaque water (made with non-toxic paint) maintained at 22-25°C. A hidden escape platform is submerged 1 cm below the water surface in a fixed location. The room contains various distal visual cues.

-

Acquisition Phase: For 5 consecutive days, each mouse undergoes four trials per day. For each trial, the mouse is placed into the pool facing the wall from one of four randomized starting positions and is allowed to swim for 60 seconds to find the platform. If it fails, it is guided to the platform.

-

Probe Trial: 24 hours after the last acquisition trial, the platform is removed, and the mouse is allowed to swim for 60 seconds.

-

Data Collection: An overhead video tracking system records the mouse's swim path, escape latency (time to find the platform), and time spent in the target quadrant during the probe trial.

4.2.2. Fear Conditioning Test

-

Apparatus: A conditioning chamber with a metal grid floor connected to a shock generator and a sound-attenuating outer box. A separate, distinct context (different shape, color, and odor) is used for the cued test.

-

Training (Day 1): The mouse is placed in the conditioning chamber. After a 2-minute habituation period, an auditory cue (conditioned stimulus, CS; e.g., 30 seconds of white noise) is presented, co-terminating with a mild foot shock (unconditioned stimulus, US; e.g., 2 seconds, 0.5 mA). This pairing is repeated 3-5 times.

-

Contextual Test (Day 2): The mouse is returned to the original conditioning chamber for 5 minutes without any cue or shock. Freezing behavior (complete immobility except for respiration) is measured.

-

Cued Test (Day 3): The mouse is placed in the novel context. After a habituation period, the auditory CS is presented for 3 minutes, and freezing behavior is measured.

References

Yhhu-3792: A Potent Activator of Notch Signaling and its Impact on Hes3 and Hes5 Expression in Neural Stem Cells

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The compound Yhhu-3792 has been identified as a novel activator of the Notch signaling pathway, a critical regulator of neural stem cell (NSC) proliferation and differentiation. This technical guide provides a comprehensive overview of the effects of this compound on the expression of the downstream Notch target genes, Hes3 and Hes5. Both Hes3 and Hes5 are basic helix-loop-helix (bHLH) transcription factors that play a pivotal role in maintaining the undifferentiated state of NSCs and regulating neurogenesis. This document summarizes the available data on this compound's activity, details relevant experimental protocols, and provides visual representations of the associated signaling pathways and workflows to facilitate further research and development in the fields of neuroscience and regenerative medicine.

Introduction

The Notch signaling pathway is a highly conserved cell-cell communication system that governs a wide array of developmental processes, including the maintenance of stem and progenitor cell populations. In the central nervous system, Notch signaling is instrumental in regulating the self-renewal and differentiation of neural stem cells (NSCs). Dysregulation of this pathway has been implicated in various neurological disorders.

This compound, a novel 2-phenylamino-quinazoline-based compound, has emerged as a potent activator of the Notch signaling pathway.[1][2][3] It has been demonstrated to enhance the self-renewal capacity of NSCs both in vitro and in vivo.[2][3] A key mechanism underlying this effect is the upregulation of Notch target genes, including Hes3 and Hes5.[1][4][5][6] These genes encode transcriptional repressors that inhibit the expression of proneural genes, thereby preventing premature neuronal differentiation and maintaining the NSC pool.[3] This guide focuses on the specific effects of this compound on Hes3 and Hes5 expression, providing a technical resource for researchers investigating neurogenesis and developing novel therapeutic strategies for neurodegenerative diseases.

Mechanism of Action: this compound and the Notch Signaling Pathway

This compound functions as an activator of the Notch signaling pathway.[1][4][5][6] The canonical Notch signaling cascade is initiated by the interaction of a Notch receptor with a ligand (e.g., Delta-like or Jagged) on an adjacent cell. This interaction triggers a series of proteolytic cleavages of the Notch receptor, culminating in the release of the Notch intracellular domain (NICD). The NICD then translocates to the nucleus, where it forms a complex with the DNA-binding protein RBPJ (also known as CSL). This complex recruits co-activators to activate the transcription of target genes, most notably the Hes (Hairy and enhancer of split) family of transcriptional repressors, including Hes3 and Hes5.[3] By promoting the expression of Hes3 and Hes5, this compound effectively reinforces the cellular state of self-renewal in NSCs.

Data Presentation: Effect of this compound on Hes3 and Hes5 Expression

Studies have demonstrated that this compound treatment leads to a significant increase in both the mRNA and protein levels of Hes3 and Hes5 in neural stem cells.[4][6] The table below summarizes the qualitative findings from available literature.

| Parameter | Effect of this compound Treatment | Experimental System | Concentration Range | Treatment Duration | Reference |

| Hes3 mRNA Expression | Increased | Neurospheres | 0.63-2.5 µM | 2 days | [4][6] |

| Hes5 mRNA Expression | Increased | Neurospheres | 0.63-2.5 µM | 2 days | [4][6] |

| Hes3 Protein Expression | Significantly Increased | Neurospheres | Not specified | Not specified | [4][6] |

| Hes5 Protein Expression | Significantly Increased | Neurospheres | Not specified | Not specified | [4][6] |

Note: Specific quantitative fold-change data from the primary literature is not publicly available at the time of this guide's creation. The provided information is based on abstracts and vendor-supplied data.

Experimental Protocols

The following sections provide detailed, representative protocols for the key experiments used to evaluate the effect of this compound on Hes3 and Hes5 expression. These protocols are based on standard methodologies in the field and should be adapted as necessary for specific experimental conditions.

Neural Stem Cell Culture (Neurosphere Assay)

This protocol describes the isolation and culture of neural stem cells from the embryonic mouse brain, which are then grown as neurospheres.

-

Tissue Dissociation:

-

Dissect the hippocampi from E14-E16 mouse embryos in ice-cold Hank's Balanced Salt Solution (HBSS).

-

Mince the tissue into small pieces and transfer to a 15 mL conical tube.

-

Digest the tissue with a solution of 0.25% trypsin-EDTA for 15-20 minutes at 37°C.

-

Neutralize the trypsin with an equal volume of DMEM/F12 medium containing 10% fetal bovine serum (FBS).

-

Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is obtained.

-

Centrifuge the cell suspension at 200 x g for 5 minutes.

-

-

Neurosphere Culture:

-

Resuspend the cell pellet in serum-free NSC proliferation medium (e.g., Neurobasal-A medium supplemented with B27, N2, 20 ng/mL EGF, 20 ng/mL bFGF, and 1% penicillin-streptomycin).

-

Plate the cells in non-adherent culture flasks or plates.

-

Incubate at 37°C in a humidified atmosphere with 5% CO2.

-

Primary neurospheres will form within 5-7 days.

-

-

This compound Treatment:

-

Dissociate primary neurospheres into single cells using a non-enzymatic cell dissociation solution.

-

Plate the single cells at a desired density in fresh NSC proliferation medium.

-

Add this compound to the culture medium at the desired final concentrations (e.g., 0.63 µM, 1.25 µM, 2.5 µM). A DMSO vehicle control should be included.

-

Incubate for the desired treatment duration (e.g., 48 hours for gene expression analysis).

-

Quantitative Real-Time PCR (qRT-PCR) for Hes3 and Hes5 mRNA Expression

This protocol details the measurement of Hes3 and Hes5 mRNA levels following this compound treatment.

-

RNA Extraction:

-

Harvest neurospheres after treatment and wash with ice-cold PBS.

-

Extract total RNA using a commercially available RNA isolation kit according to the manufacturer's instructions.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) and random hexamer primers.

-

-

qRT-PCR:

-

Prepare the qRT-PCR reaction mixture containing cDNA template, forward and reverse primers for Hes3 or Hes5, and a SYBR Green master mix.

-

Use a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

-

Perform the qRT-PCR using a real-time PCR detection system with the following cycling conditions:

-

Initial denaturation: 95°C for 10 minutes.

-

40 cycles of:

-

Denaturation: 95°C for 15 seconds.

-

Annealing/Extension: 60°C for 60 seconds.

-

-

-

Perform a melt curve analysis to ensure primer specificity.

-

Calculate the relative gene expression using the 2-ΔΔCt method.

-

Western Blotting for Hes3 and Hes5 Protein Expression

This protocol describes the detection and quantification of Hes3 and Hes5 protein levels.

-

Protein Extraction:

-

Harvest neurospheres and wash with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with a protease inhibitor cocktail.

-

Incubate on ice for 30 minutes with vortexing every 10 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the total protein lysate.

-

Determine the protein concentration using a BCA protein assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on a 12% polyacrylamide gel.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against Hes3 or Hes5 overnight at 4°C. A loading control antibody (e.g., β-actin, GAPDH) should also be used.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-